N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a thieno[3,2-c]pyridine ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. These can include reactions with various reagents to form new bonds, break existing bonds, or modify functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Scientific Research Applications
Synthesis and Luminescence Properties
A novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes have been synthesized, showcasing the potential of pyrazolyl pyridine derivatives in luminescence applications. These compounds demonstrated strong luminescence intensity and high thermal stability, indicating potential use in medicinal applications through the binding interaction with bovine serum albumin (BSA) (Tang, R., Tang, Chunjing, & Tang, Changwei, 2011).
Antibacterial Activity
Pyrazolopyridine derivatives have been identified for their antibacterial properties against both Gram-negative and Gram-positive bacteria. Derivatives with a carboxamide group at the 5-position showed moderate to good activity, illustrating the potential of pyrazolopyridine compounds in developing new antibacterial agents (Panda, N., Karmakar, S., & Jena, A. K., 2011).
Anticancer and Anti-inflammatory Agents
A study on novel pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating the scope of these compounds in pharmacological research to develop new therapeutic agents (Rahmouni, A. et al., 2016).
Spin States in Iron(II) Complexes
Research on the effect of tether groups on the spin states of iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes highlights the intricate balance between molecular structure and magnetic properties, potentially useful in materials science for developing novel magnetic materials (Berdiell, Izar Capel et al., 2021).
Antifungal Activity
N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and showed moderate antifungal activities against several phytopathogenic fungi, suggesting their application in developing new fungicides (Wu, Zhibing et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that compounds with a pyrazole moiety often interact with their targets through various mechanisms, including direct inhibition, modulation of lipophilicity, and nucleophilic substitution .
Biochemical Pathways
It is known that compounds with a pyrazole moiety can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that compounds with a pyrazole moiety are often highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
It is known that compounds with a pyrazole moiety can have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the efficacy of compounds with a pyrazole moiety can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-22-11-15(10-21-22)16-3-2-13(8-19-16)9-20-18(24)23-6-4-17-14(12-23)5-7-25-17/h2-3,5,7-8,10-11H,4,6,9,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPFSQLEZHMOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide |
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